N-(4-fluorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and trimethoxyphenyl groups in its structure suggests that it might exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the trimethoxyphenyl group: This could be done via a Friedel-Crafts acylation reaction.
Final acetylation: The compound is acetylated to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: A class of compounds with similar core structures.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group.
Uniqueness
The uniqueness of N-(4-FLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE lies in its specific combination of functional groups, which might confer unique biological activities and chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C26H25FN2O5S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
InChI |
InChI=1S/C26H25FN2O5S/c1-32-20-12-16(13-21(33-2)26(20)34-3)23-14-25(31)29(19-6-4-5-7-22(19)35-23)15-24(30)28-18-10-8-17(27)9-11-18/h4-13,23H,14-15H2,1-3H3,(H,28,30) |
InChI Key |
HNUHWMUJYGCZAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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